molecular formula C22H23N5O8 B608083 IMM-H007 CAS No. 1221412-23-2

IMM-H007

Cat. No.: B608083
CAS No.: 1221412-23-2
M. Wt: 485.453
InChI Key: PIFNMFQDQJWHMO-HUUCEWRRSA-N
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Description

IMM-H007, also known as 2’,3’,5’-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, is a small molecule compound derived from adenosine. It has shown promising therapeutic potential in various cardiovascular and metabolic diseases. This compound is known for its ability to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically employs acetic anhydride and pyridine as reagents for acetylation, and the hydroxyphenyl group is introduced using a suitable phenolic compound under basic conditions .

Industrial Production Methods

Industrial production of IMM-H007 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

IMM-H007 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their enhanced or altered biological activities .

Scientific Research Applications

IMM-H007 has a wide range of scientific research applications:

Mechanism of Action

IMM-H007 exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various metabolic pathways. This compound activates AMPK by binding to its regulatory subunits, leading to the phosphorylation and activation of downstream targets. This activation results in increased fatty acid oxidation, improved glucose uptake, and reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

    AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): AICAR is another adenosine derivative that activates AMPK.

    Metformin: Metformin is a widely used antidiabetic drug that also activates AMPK.

Uniqueness of IMM-H007

This compound is unique due to its dual mechanism of action involving both AMPK-dependent and AMPK-independent pathways. This dual action allows it to exert broader therapeutic effects, making it a promising candidate for treating various diseases .

Properties

CAS No.

1221412-23-2

Molecular Formula

C22H23N5O8

Molecular Weight

485.453

IUPAC Name

N-(3-Hydroxyphenyl)adenosine 2',3',5'-triacetate

InChI

InChI=1S/C18H17N5O4/c1-11(24)26-8-14-5-6-15(27-14)23-10-21-16-17(19-9-20-18(16)23)22-12-3-2-4-13(25)7-12/h2-7,9-10,14-15,25H,8H2,1H3,(H,19,20,22)/t14-,15-/m1/s1

InChI Key

PIFNMFQDQJWHMO-HUUCEWRRSA-N

SMILES

OC1=CC(NC2=C3N=CN([C@H]4[CH][CH][C@H](COC(C)=O)O4)C3=NC=N2)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IMM-H007;  IMM H007;  IMMH007;  WS 070117;  WS-070117;  WS070117; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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